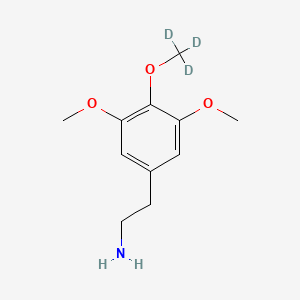
4,4'-(1,10-Decamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(1,10-Decamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a decamethylene chain linking two piperazine rings, each substituted with chloromethyl and ethanol groups. The tetrahydrochloride form indicates the presence of four hydrochloride ions associated with the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,10-Decamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride typically involves the reaction of piperazine derivatives with decamethylene dibromide under controlled conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen atoms attack the bromomethylene groups, forming the decamethylene-linked bis-piperazine structure. Subsequent chloromethylation and ethanol substitution yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4,4’-(1,10-Decamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, forming new derivatives.
Oxidation and Reduction: The ethanol groups can be oxidized to aldehydes or carboxylic acids, while reduction can convert them to alkanes.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, breaking down into its constituent parts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Various substituted piperazine derivatives.
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alkanes, alcohols.
科学研究应用
4,4’-(1,10-Decamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of 4,4’-(1,10-Decamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The decamethylene chain provides flexibility, allowing the molecule to adopt conformations that enhance its binding affinity.
相似化合物的比较
Similar Compounds
- 4,4’-(1,4-Butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bismorpholine
- 4,4’-(1,3-Trimethylene)bis(alpha-chloromethylpiperazineethanol) tetrahydrochloride
- 4,4’-(1,2-Ethanediylbis(oxy))bis-2H-1-benzopyran-2-one
Uniqueness
4,4’-(1,10-Decamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride is unique due to its long decamethylene linker, which imparts distinct physicochemical properties. This structural feature allows for versatile chemical modifications and enhances its potential for various applications.
属性
CAS 编号 |
102233-19-2 |
|---|---|
分子式 |
C24H52Cl6N4O2 |
分子量 |
641.4 g/mol |
IUPAC 名称 |
1-chloro-3-[4-[10-[4-(3-chloro-2-hydroxypropyl)piperazin-1-yl]decyl]piperazin-1-yl]propan-2-ol;tetrahydrochloride |
InChI |
InChI=1S/C24H48Cl2N4O2.4ClH/c25-19-23(31)21-29-15-11-27(12-16-29)9-7-5-3-1-2-4-6-8-10-28-13-17-30(18-14-28)22-24(32)20-26;;;;/h23-24,31-32H,1-22H2;4*1H |
InChI 键 |
SZOXGVMZDBMRAZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCCCCCCCCN2CCN(CC2)CC(CCl)O)CC(CCl)O.Cl.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







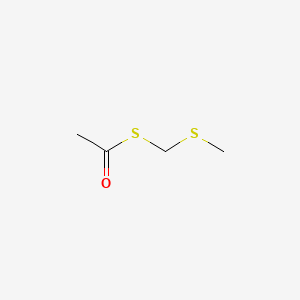
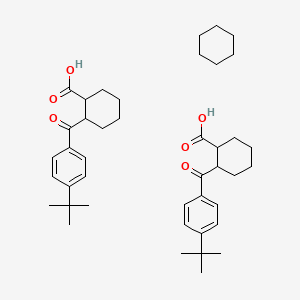
![2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-)](/img/structure/B12759084.png)

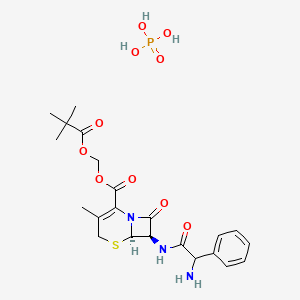
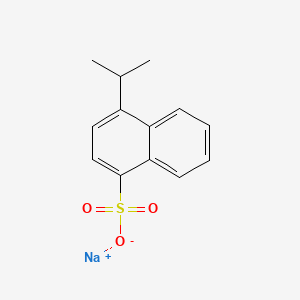
![N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12759124.png)

